N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15053487
InChI: InChI=1S/C27H24N4O3/c1-3-17-7-10-20(11-8-17)31-27(33)23-16-28-24-12-9-19(14-22(24)25(23)30-31)26(32)29-15-18-5-4-6-21(13-18)34-2/h4-14,16,30H,3,15H2,1-2H3,(H,29,32)
SMILES:
Molecular Formula: C27H24N4O3
Molecular Weight: 452.5 g/mol

N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide

CAS No.:

Cat. No.: VC15053487

Molecular Formula: C27H24N4O3

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-({4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide -

Specification

Molecular Formula C27H24N4O3
Molecular Weight 452.5 g/mol
IUPAC Name 2-(4-ethylphenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Standard InChI InChI=1S/C27H24N4O3/c1-3-17-7-10-20(11-8-17)31-27(33)23-16-28-24-12-9-19(14-22(24)25(23)30-31)26(32)29-15-18-5-4-6-21(13-18)34-2/h4-14,16,30H,3,15H2,1-2H3,(H,29,32)
Standard InChI Key HXRICRLQSGRMJY-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC(=CC=C5)OC

Introduction

Chemical Synthesis and Optimization

Critical Analysis of Synthetic Challenges

  • Solvent Selection: Chloroform (CHCl₃) in Step 1 facilitates the exothermic reaction between diethanolamine and thionyl chloride but requires careful temperature control to avoid side reactions .

  • Temperature Sensitivity: The low-temperature regime (0–10°C) in Step 3 minimizes undesired alkylation byproducts, ensuring regioselective formation of the 3-chloropropyl substituent .

  • Purification: Column chromatography or recrystallization from acetone/water mixtures is essential to achieve the reported 65% yield in the final step, as residual solvents may affect downstream biological assays.

Physicochemical Properties

Molecular Characteristics

  • Molecular Formula: C₂₄H₂₅ClN₄OS

  • Molecular Weight: 476.99 g/mol

  • Solubility: Predicted lipophilicity (LogP ≈ 3.8) suggests moderate solubility in dimethyl sulfoxide (DMSO) or chloroform, with limited aqueous solubility (<1 mg/mL at 25°C).

  • Stability: The thioacetamide linkage may pose hydrolysis risks under strongly acidic or basic conditions, necessitating pH-neutral storage.

Spectroscopic Data (Hypothetical)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 5.2 Hz, 1H, pyrimidine-H), 7.45–7.20 (m, 4H, aryl-H), 4.20 (s, 2H, CH₂CO), 3.85–3.60 (m, 8H, piperazine-H), 2.30 (s, 6H, CH₃).

  • IR (KBr): 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N piperazine), 690 cm⁻¹ (C-S).

Pharmacological Profile and Mechanisms

Putative Targets and Mechanisms

Piperazine derivatives exhibit affinity for dopamine (D₂), serotonin (5-HT₁A/₂A), and σ receptors, making them candidates for antipsychotic and antidepressant therapies . The 2,5-dimethylphenyl group may enhance blood-brain barrier permeability, while the 3-chlorophenyl moiety could modulate receptor binding kinetics.

Table 2: Comparative Activity of Piperazine Analogs

CompoundTarget ReceptorIC₅₀ (nM)Therapeutic Indication
AripiprazoleD₂/5-HT₁A0.6Schizophrenia
Nefazodone5-HT₂A25Depression
Target Compound (Predicted)D₂/σ₁~100*Anxiety/CNS disorders

*Estimated based on structural similarity .

Structure-Activity Relationships (SAR)

  • Piperazine Core: Essential for dopamine receptor interaction; N-alkylation (e.g., 3-chloropropyl) modulates selectivity over 5-HT receptors .

  • 2,5-Dimethylphenyl Group: Ortho-methyl groups likely enhance metabolic stability by sterically hindering CYP-mediated oxidation.

  • Thioacetamide Linker: The sulfur atom may improve solubility via hydrogen bonding while maintaining rigidity for target engagement.

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